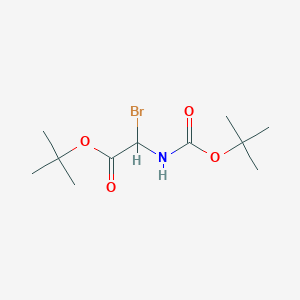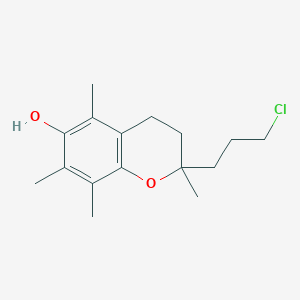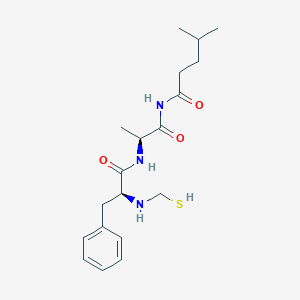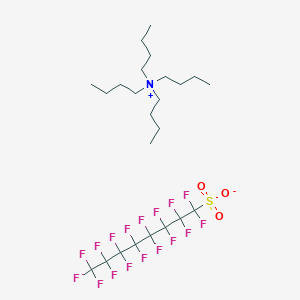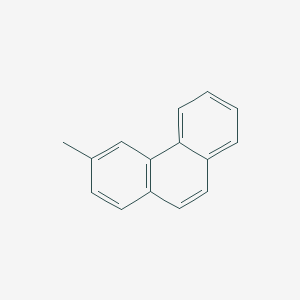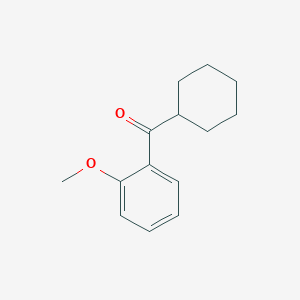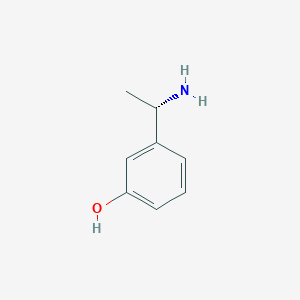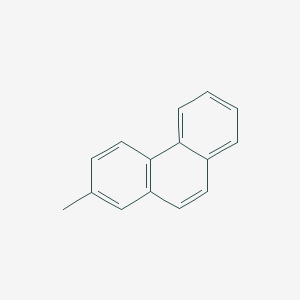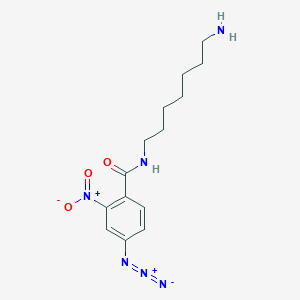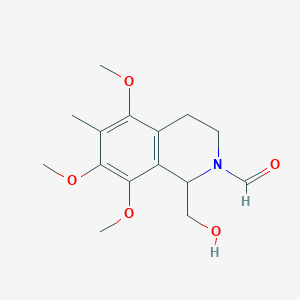
1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of isoquinoline, a heterocyclic compound that is commonly found in many natural products and synthetic compounds.
作用機序
The mechanism of action of 1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory.
生化学的および生理学的効果
1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, a process of programmed cell death that is important for the prevention of cancer. It has also been shown to possess anti-inflammatory properties, which may be beneficial for the treatment of various inflammatory conditions.
実験室実験の利点と制限
One advantage of using 1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde in lab experiments is its potential therapeutic applications. This compound has been shown to possess several properties that make it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its complex synthesis method, which may limit its availability for research purposes.
将来の方向性
There are several future directions for the research on 1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde. One direction is to further investigate its potential as a neuroprotective agent and as a treatment for Alzheimer's disease. Another direction is to explore its potential as an anticancer agent and to investigate its mechanism of action in cancer cells. Additionally, further research is needed to optimize the synthesis method and to develop new derivatives of this compound with improved therapeutic properties.
In conclusion, 1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its complex synthesis method and promising properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
合成法
The synthesis of 1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde is a complex process that involves several steps. The starting material for the synthesis is 2,3,4,5-tetramethoxytoluene, which is reacted with formaldehyde and ammonium chloride to form the intermediate 1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline. This intermediate is then oxidized with potassium permanganate to yield 1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde.
科学的研究の応用
1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde has been studied extensively for its potential therapeutic applications. It has been shown to possess anticancer, antifungal, and antibacterial properties. Studies have also shown that this compound has potential as a neuroprotective agent and as a treatment for Alzheimer's disease.
特性
CAS番号 |
124867-50-1 |
|---|---|
製品名 |
1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |
分子式 |
C15H21NO5 |
分子量 |
295.33 g/mol |
IUPAC名 |
1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C15H21NO5/c1-9-13(19-2)10-5-6-16(8-18)11(7-17)12(10)15(21-4)14(9)20-3/h8,11,17H,5-7H2,1-4H3 |
InChIキー |
SHGQFUADXRFCRN-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C(N(CC2)C=O)CO)C(=C1OC)OC)OC |
正規SMILES |
CC1=C(C2=C(C(N(CC2)C=O)CO)C(=C1OC)OC)OC |
同義語 |
1-(hydroxymethyl)-5,7,8-trimethoxy-6-methyl-3,4-dihydro-1H-isoquinolin e-2-carbaldehyde |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




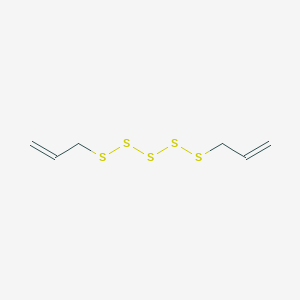
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)

